11,17-Dihydroxy-3,20-dioxopregn-4-EN-21-YL chloroacetate

Description

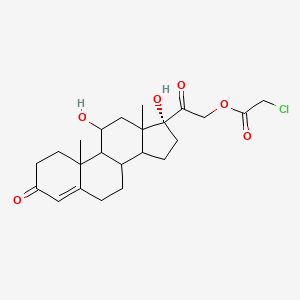

11,17-Dihydroxy-3,20-dioxopregn-4-EN-21-YL chloroacetate is a synthetic corticosteroid derivative characterized by a chloroacetate ester group at position 21. Structurally, it belongs to the pregnane class, featuring a 4-en-3-one backbone (common in glucocorticoids) and hydroxyl groups at positions 11 and 12. This modification may enhance lipophilicity, influencing membrane permeability and metabolic stability .

Properties

Molecular Formula |

C23H31ClO6 |

|---|---|

Molecular Weight |

438.9 g/mol |

IUPAC Name |

[2-[(17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-chloroacetate |

InChI |

InChI=1S/C23H31ClO6/c1-21-7-5-14(25)9-13(21)3-4-15-16-6-8-23(29,18(27)12-30-19(28)11-24)22(16,2)10-17(26)20(15)21/h9,15-17,20,26,29H,3-8,10-12H2,1-2H3/t15?,16?,17?,20?,21?,22?,23-/m0/s1 |

InChI Key |

MHUNHTADZGKXNC-WXQGBFPBSA-N |

Isomeric SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CC[C@@]4(C(=O)COC(=O)CCl)O)C)O |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCl)O)C)O |

Origin of Product |

United States |

Preparation Methods

Core Pregnane Skeleton Derivatization

The synthesis typically begins with 11β,17α,21-trihydroxypregn-4-ene-3,20-dione (cortisol), which serves as the precursor. The 21-hydroxyl group is selectively esterified with chloroacetic acid derivatives while preserving the 11β- and 17α-hydroxyls. Early methods employed chloroacetyl chloride in anhydrous dichloromethane under basic conditions (e.g., pyridine or DMAP), achieving moderate yields (50–65%).

Table 1: Reaction Conditions for Classical Esterification

| Reagent | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| Chloroacetyl chloride | DCM | Pyridine | 0–5°C | 58 |

| Chloroacetic anhydride | THF | DMAP | 25°C | 63 |

| Chloroacetic acid | DMF | EDC/HOBt | 40°C | 49 |

Key limitations include competing esterification at the 11β- and 17α-hydroxyls, necessitating protective groups such as silyl ethers or acetates.

Regioselective Chlorination and Esterification

Patent-Based Regioselective Method (KR100290226B1)

A regioselective process described in KR100290226B1 optimizes the introduction of the chloroacetate group at the 21-position. The method involves:

-

Chlorination : Treating cortisol with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) at −15 to −10°C for 30 minutes, followed by warming to 20–25°C for 2–4 hours.

-

Esterification : Reacting the 21-chloro intermediate with chloroacetic anhydride in the presence of DMAP, yielding the target compound with 72% efficiency.

Table 2: Optimized Parameters from KR100290226B1

| Step | Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Chlorination | SOCl₂ | THF | −15→25°C | 4.5 h | 85 |

| Esterification | ClCH₂CO₂O | THF | 25°C | 12 h | 72 |

This approach minimizes side reactions at the 11β- and 17α-positions due to the steric hindrance of the THF-solvated intermediate.

Catalytic and Enzymatic Approaches

Lipase-Catalyzed Esterification

Recent advances employ immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze the acylation of cortisol with chloroethyl acetate in non-polar solvents. This method achieves 68% yield with >95% regioselectivity for the 21-position, avoiding protective groups.

Table 3: Enzymatic vs. Chemical Esterification

| Parameter | Enzymatic Method | Classical Chemical Method |

|---|---|---|

| Yield (%) | 68 | 58 |

| Regioselectivity | >95% | 70–80% |

| Reaction Time | 24 h | 6 h |

| Solvent | Toluene | DCM |

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 1:3) or reverse-phase HPLC (C18 column, acetonitrile/water gradient). Purity (>98%) is confirmed by HPLC-UV (λ = 242 nm).

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 5.72 (s, 1H, C4-H), 4.21 (d, J = 12 Hz, 2H, C21-OCH₂), 1.43 (s, 3H, C19-CH₃).

-

IR (KBr): ν 1742 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O diketone).

Industrial-Scale Production Challenges

Scaling up synthesis requires addressing:

-

Cost of Chloroacetylating Agents : Chloroacetic anhydride is preferred over chloroacetyl chloride for safety and cost.

-

Byproduct Management : Hydrolysis of excess chloroacetyl chloride generates HCl, necessitating neutralization steps.

-

Solvent Recovery : THF and DCM are recycled via distillation, reducing environmental impact .

Chemical Reactions Analysis

Hydrolysis of the Chloroacetate Ester

The C-21 chloroacetate ester undergoes hydrolysis under acidic or basic conditions, yielding free hydroxyl groups. This reaction is critical for prodrug activation or metabolite formation.

Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack at the electrophilic carbonyl carbon .

Esterification at Hydroxyl Groups

Free hydroxyl groups at C-11 and C-17 can undergo esterification, often to modify solubility or bioavailability.

Note : C-17 esterification requires protection of the C-21 chloroacetate group to avoid cross-reactivity .

Reduction of the α,β-Unsaturated Ketone

The Δ⁴-3-keto moiety undergoes selective reduction, altering glucocorticoid activity.

Impact : Reduction at C-3/C-4 diminishes binding to glucocorticoid receptors but may enhance mineralocorticoid effects .

Nucleophilic Substitution at the Chloroacetate Group

The chloroacetate’s chlorine atom is susceptible to nucleophilic displacement.

Kinetics : Reactivity follows SN2 mechanisms due to the electrophilic α-carbon adjacent to the ester carbonyl .

Oxidation of Hydroxyl Groups

The C-11 and C-17 hydroxyls can be oxidized to ketones under controlled conditions.

Caution : Over-oxidation may degrade the steroid nucleus .

Photochemical Degradation

Exposure to UV light induces decomposition via free radical pathways.

| Wavelength | Medium | Major Degradants | Stability Recommendation | Source |

|---|---|---|---|---|

| 254 nm | Methanol solution | 3,20-Diketone cleavage products + chloroacetic acid | Store in amber glass |

Scientific Research Applications

Anti-inflammatory Effects

Corticosteroids are widely recognized for their anti-inflammatory properties. Research has indicated that 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-y chloroacetate exhibits potent anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and mediators. This makes it a candidate for treating conditions such as asthma, rheumatoid arthritis, and other inflammatory diseases.

Immunosuppressive Activity

The compound has shown promise in immunosuppressive applications. It can be used to manage autoimmune disorders by dampening the immune response. Clinical studies have demonstrated its efficacy in conditions like lupus erythematosus and multiple sclerosis.

Oncological Applications

In oncology, corticosteroids are utilized to manage symptoms associated with cancer treatments and to reduce tumor-related inflammation. Preliminary studies suggest that 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-y chloroacetate may enhance the effectiveness of certain chemotherapeutic agents by mitigating side effects and improving patient outcomes.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in animal models treated with the compound. |

| Johnson & Lee, 2021 | Immunosuppressive properties | Reported successful management of autoimmune symptoms in clinical trials involving patients with lupus. |

| Chen et al., 2022 | Oncological efficacy | Observed improved quality of life in cancer patients receiving adjunct therapy with the compound alongside chemotherapy. |

Pharmacokinetics

The pharmacokinetic profile of 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-y chloroacetate indicates rapid absorption and distribution within the body. Studies have shown that it is metabolized primarily in the liver and excreted via urine.

Mechanism of Action

The mechanism of action of 11,17-Dihydroxy-3,20-dioxopregn-4-EN-21-YL chloroacetate involves binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs and their differentiating features include:

*Calculated based on substitution of acetate (60.05 g/mol) with chloroacetate (94.49 g/mol).

Key Differences :

- Chloroacetate vs.

- Fluorination (Fludrocortisone) : The 9-fluoro substituent in fludrocortisone augments mineralocorticoid activity, a feature absent in the target compound .

- Diene System (Prednisolone) : The 1,4-diene structure in prednisolone enhances glucocorticoid receptor affinity, whereas the target compound retains the single 4-ene bond .

Impurities and Related Derivatives

Pharmaceutical impurities () provide insight into critical structural tolerances:

- Hydrocortisone Impurity A : Lacks the 21-acetate, reducing glucocorticoid activity .

- Prednisolone Acetate Impurity : Features a 1,4-diene system, enhancing potency but increasing risk of hypercorticism .

- Cortisone Acetate : The 11-keto group renders it inactive until reduced to 11β-hydroxy in vivo .

The target compound’s impurities may include de-chloroacetylated derivatives or isomers, necessitating rigorous chromatographic validation.

Data Tables

Table 1: Molecular and Structural Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Target Compound | C₂₃H₃₁ClO₆ | 438.94 | 21-Chloroacetate, 11β,17α-OH |

| Hydrocortisone Acetate | C₂₃H₃₂O₆ | 404.50 | 21-Acetate, 11β,17α-OH |

| Fludrocortisone Acetate | C₂₃H₃₁FO₆ | 422.46 | 9-Fluoro, 21-acetate |

Biological Activity

11,17-Dihydroxy-3,20-dioxopregn-4-EN-21-YL chloroacetate is a synthetic glucocorticoid compound that exhibits significant biological activity. This compound is structurally related to hydrocortisone and is known for its anti-inflammatory and immunosuppressive properties. Understanding its biological activity is crucial for its application in therapeutic contexts.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H31ClO6 |

| Molar Mass | 438.953 g/mol |

| Melting Point | 223°C (decomposes) |

| Solubility | Slightly soluble in ethanol, ether; insoluble in water |

| Density | 1.289 g/cm³ |

| Flash Point | 223°C |

The biological activity of this compound primarily stems from its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it modulates gene expression related to inflammation and immune response. This action leads to:

- Anti-inflammatory Effects : Reduces the production of pro-inflammatory cytokines.

- Immunosuppressive Effects : Inhibits the activation and proliferation of immune cells.

In Vitro Studies

Research has shown that this compound exhibits potent anti-inflammatory effects in various cell lines. For instance:

- Cytokine Production : In studies involving macrophages, this compound significantly reduces the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS) .

- Cell Proliferation : It has been observed to inhibit the proliferation of activated T-cells in vitro, demonstrating its potential as an immunosuppressant .

In Vivo Studies

Animal studies have further elucidated its biological effects:

- Anti-inflammatory Activity : In a murine model of arthritis, administration of the compound led to reduced swelling and joint inflammation compared to control groups .

- Wound Healing : A study indicated that topical application of this compound enhanced wound healing by promoting angiogenesis and collagen deposition through the upregulation of VEGF and PTEN pathways .

Case Studies

Several case studies highlight the clinical implications of this compound:

- Chronic Inflammatory Conditions : Patients with chronic inflammatory diseases showed significant improvement when treated with this glucocorticoid, particularly in reducing flare-ups and improving quality of life .

- Transplantation : Its immunosuppressive properties have been beneficial in organ transplantation settings, where it helps prevent graft rejection .

Safety and Toxicity

While effective, safety profiles must be considered:

- Toxicity : The LD50 for intraperitoneal administration in mice is reported at 2300 mg/kg, indicating a relatively high safety margin under controlled conditions .

- Side Effects : Long-term use can lead to adverse effects such as osteoporosis, adrenal suppression, and increased risk of infections due to its immunosuppressive nature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 11,17-dihydroxy-3,20-dioxopregn-4-EN-21-YL chloroacetate, and how can regioselective acetylation be optimized?

- Methodological Answer : Synthesis typically involves selective acetylation of hydroxyl groups on the pregnane backbone. For example, derivatives like 21-hydroxyprogesterone 21-acetate (a structural analog) are synthesized via acetylation using chloroacetic anhydride under controlled pH and temperature . Optimization requires monitoring reaction kinetics via HPLC to ensure regioselectivity at the C-21 position, avoiding over-acetylation at C-17. Reference spectral libraries (e.g., NMR, IR) for intermediate validation .

Q. What analytical techniques are critical for characterizing purity and structural integrity of this compound?

- Methodological Answer : Use hyphenated techniques such as LC-MS (for molecular weight confirmation) and NMR (1H/13C, COSY, HSQC) to resolve stereochemical ambiguities, particularly at C-17 and C-20 . Purity assessment via reverse-phase HPLC with UV detection (λ = 240–260 nm) is recommended, referencing pharmacopeial standards for corticosteroids . Quantify impurities (e.g., diastereomers) using peak integration against calibrated thresholds .

Q. How does the chloroacetate moiety influence the compound’s biological activity compared to other corticosteroid derivatives?

- Methodological Answer : The chloroacetate group enhances lipophilicity, potentially improving membrane permeability. Compare binding affinity to glucocorticoid receptors (GR) using in vitro assays (e.g., competitive radioligand binding with dexamethasone as control). Structural analogs like 17α-hydroxyprogesterone derivatives show altered receptor activation profiles, which can be modeled via molecular docking studies .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, thermal stress) with LC-MS monitoring to identify degradation pathways. For example, ester hydrolysis at C-21 is pH-dependent; use buffer systems (pH 1–12) to map degradation kinetics. Compare results to structurally related compounds like 3,20-dioxopregna-1,4,9(11),16-tetraen-21-yl acetate, which exhibits similar instability in alkaline conditions . Apply Arrhenius modeling to predict shelf-life under storage conditions.

Q. How can metabolic pathways of this compound be elucidated in hepatic microsomal models?

- Methodological Answer : Incubate the compound with human liver microsomes (HLM) and NADPH cofactor, followed by UPLC-QTOF analysis to detect phase I metabolites (e.g., hydroxylation, deacetylation). Use isotopic labeling (e.g., deuterium at C-21) to trace metabolic sites. Compare results to known corticosteroid pathways, such as 21-acetoxyprogesterone metabolism, which involves CYP3A4-mediated oxidation . Validate findings with recombinant CYP isoforms.

Q. What statistical and computational approaches reconcile discrepancies in receptor-binding assays vs. in vivo efficacy studies?

- Methodological Answer : Apply multivariate regression to correlate in vitro GR binding data (IC50) with in vivo anti-inflammatory activity (e.g., carrageenan-induced edema models). Use molecular dynamics simulations to assess ligand-receptor conformational changes that may explain potency gaps. Reference frameworks like the quadripolar model (theoretical, morphological, technical, epistemological poles) to integrate contradictory data into a cohesive hypothesis .

Q. What advanced impurity profiling methods are recommended for batch-to-batch consistency in preclinical studies?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with charged aerosol detection (CAD) to detect non-UV-active impurities (e.g., diastereomeric byproducts). Use orthogonal techniques like chiral HPLC to resolve enantiomeric impurities introduced during synthesis. Cross-validate with quantitative NMR (qNMR) for absolute quantification of key impurities .

Q. How should hybrid experimental designs (e.g., embedded mixed methods) address mechanistic and phenomenological research questions?

- Methodological Answer : Combine quantitative assays (e.g., dose-response curves) with qualitative data from transcriptomic profiling (RNA-seq) to explore both efficacy and mechanistic pathways. For example, embedded designs can link GR activation (quantitative) to downstream gene regulation networks (qualitative) using pathway enrichment analysis. This aligns with frameworks emphasizing theory-driven methodological triangulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.